REACTION_CXSMILES
|
[CH3:1][SiH:2]([CH3:7])[O:3][SiH:4]([CH3:6])[CH3:5].[CH:8]([Si:10]([O:15][CH3:16])([O:13][CH3:14])[O:11][CH3:12])=[CH2:9]>>[CH3:12][O:11][Si:10]([O:15][CH3:16])([O:13][CH3:14])[CH:8]([Si:2]([CH3:7])([CH3:1])[O:3][SiH:4]([CH3:6])[CH3:5])[CH3:9]
|
Name
|
|
Quantity
|
134.3 g
|
Type
|
reactant
|
Smiles
|
C[SiH](O[SiH](C)C)C
|
Name
|
RhCl3.3H2O
|
Quantity
|
0.026 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
148.2 g
|
Type
|
reactant
|
Smiles
|
C(=C)[Si](OC)(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four-necked flask equipped with a reflux condenser, stirrer, addition funnel
|
Type
|
CUSTOM
|
Details
|
thermometer was thoroughly purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
to form a mixture
|
Type
|
TEMPERATURE
|
Details
|
maintained at the temperature
|
Type
|
ADDITION
|
Details
|
After the completion of dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was maintained at 60-70° C. and aged for 1 to 2 hours
|
Duration
|
1.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
the reaction to completion
|
Type
|
DISTILLATION
|
Details
|
On vacuum distillation
|
Type
|
CUSTOM
|
Details
|
was collected
|
Name
|
|
Type
|
product
|
Smiles
|
CO[Si](C(C)[Si](O[SiH](C)C)(C)C)(OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |